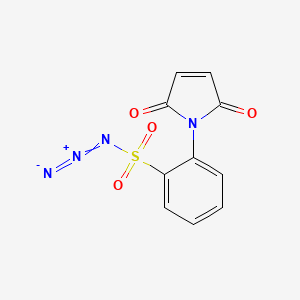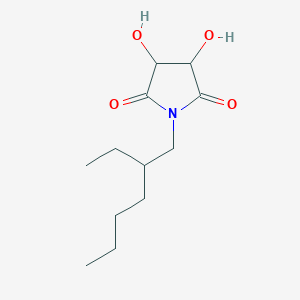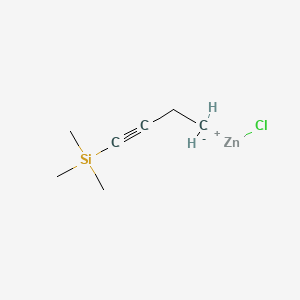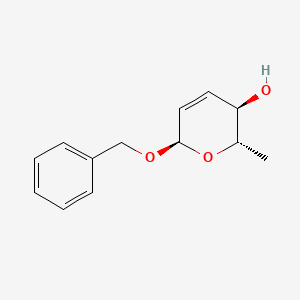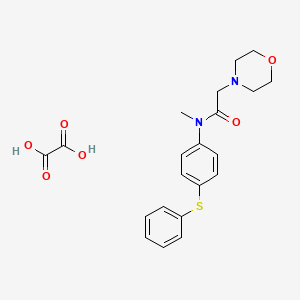
1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate typically involves a series of chemical reactions that include the introduction of the morpholine ring, the acetamide group, and the phenylthio group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions
1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways. The exact mechanism depends on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1-Morpholineacetamide, N-methyl-N-(p-(phenylthio)phenyl)-, oxalate include:
- N-Methylmorpholine N-oxide
- Morpholine derivatives with different substituents
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
77711-49-0 |
|---|---|
Fórmula molecular |
C21H24N2O6S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
N-methyl-2-morpholin-4-yl-N-(4-phenylsulfanylphenyl)acetamide;oxalic acid |
InChI |
InChI=1S/C19H22N2O2S.C2H2O4/c1-20(19(22)15-21-11-13-23-14-12-21)16-7-9-18(10-8-16)24-17-5-3-2-4-6-17;3-1(4)2(5)6/h2-10H,11-15H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
HGUKMLGDPRVLOG-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)SC2=CC=CC=C2)C(=O)CN3CCOCC3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



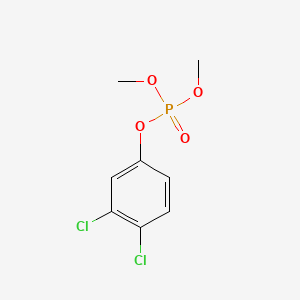
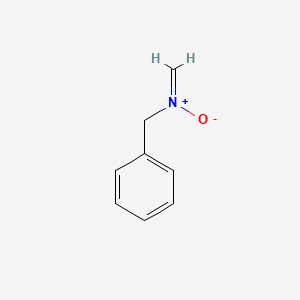
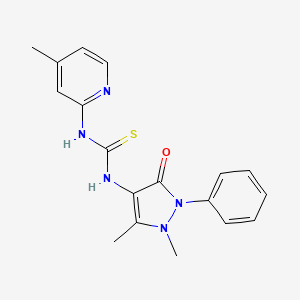
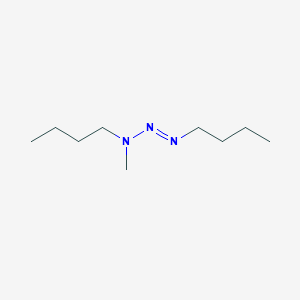
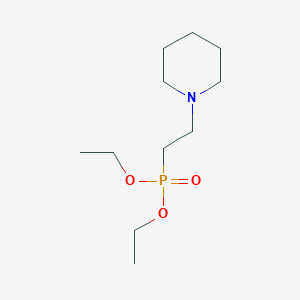
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)

